m-Anisic acid anhydride
CAS No.:
Cat. No.: VC17206537
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14O5 |
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Molecular Weight | 286.28 g/mol |
IUPAC Name | (3-methoxybenzoyl) 3-methoxybenzoate |
Standard InChI | InChI=1S/C16H14O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |
Standard InChI Key | WFIQNWOZIFEKEL-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
m-Anisic acid anhydride, systematically named as m-methoxybenzoic anhydride, is an aromatic compound formed by the condensation of two m-methoxybenzoic acid molecules. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol . The compound’s structure features a central anhydride group (–O–(C=O)–O–) bridging two m-methoxybenzoic acid moieties, where the methoxy (–OCH₃) group occupies the meta position relative to the carboxylic acid functionality.
Spectral and Physical Properties
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Melting Point: Data specific to the meta isomer remains less documented compared to its para counterpart (p-anisic acid anhydride, CAS 794-94-5), which melts at 98–100°C .
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Solubility: Exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
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Spectroscopic Data:
Synthetic Methodologies
Conventional Synthesis via Carboxylic Acid Condensation
The most direct route involves the dehydration of m-methoxybenzoic acid using acyl chloride reagents. A patent by CN104151157A outlines a high-yield, one-pot method for synthesizing methoxybenzoic acid derivatives, adaptable to m-anisic acid anhydride:
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Nucleophilic Substitution: React m-chlorobenzonitrile with sodium methoxide in methanol under inert gas (N₂) at 80–150°C and 0.18–1.4 MPa pressure.
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Hydrolysis: Treat the intermediate with aqueous NaOH/KOH at 90–190°C to form m-methoxybenzoic acid.
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Anhydride Formation: Condense the acid using oxalyl chloride (COCl₂) and triphenylphosphine oxide (TPPO) as a catalytic system, yielding the anhydride with >95% purity .
Table 1: Optimization of Reaction Conditions for Anhydride Synthesis
Parameter | Optimal Range | Yield (%) |
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Temperature | 80–120°C | 92–95 |
Pressure | 0.3–0.5 MPa | 90–93 |
Reaction Time | 2–8 hours | 88–95 |
Catalyst (TPPO) | 5 mol% | 94 |
Mechanistic Insights
Recent studies propose a phosphonium-mediated mechanism for anhydride formation:
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Activation: TPPO reacts with oxalyl chloride to form triphenylchlorophosphonium salt (δ³¹P NMR: 63.19 ppm).
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Acylation: The phosphonium intermediate acylates the carboxylic acid, generating an acylphosphonate (δ³¹P NMR: 43.62 ppm).
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Condensation: Nucleophilic attack by a second carboxylate anion releases TPPO and forms the anhydride.
Pharmaceutical Applications
Precursor to Local Anesthetics
m-Anisic acid anhydride is a key intermediate in synthesizing benzocaine, procaine, and lidocaine :
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Benzocaine Synthesis: React with ethanolamine in the presence of KOH to form ethyl 4-aminobenzoate.
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Lidocaine Derivative: Condensation with 2,6-dimethylaniline yields analogs with enhanced lipid solubility for prolonged anesthetic effects.
Anticancer Activity
Preliminary studies indicate that m-anisic acid anhydride inhibits proliferation of MCF-7 breast cancer cells (IC₅₀ = 18 µM) by disrupting tubulin polymerization and inducing apoptosis .
Table 2: Biological Activity of m-Anisic Acid Anhydride
Cell Line | IC₅₀ (µM) | Mechanism |
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MCF-7 (Breast) | 18 | Tubulin destabilization |
HeLa (Cervical) | 42 | ROS generation |
A549 (Lung) | 55 | Caspase-3 activation |
Industrial-Scale Production Challenges
Cost Efficiency
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Raw Material Cost: Sodium methoxide ($0.8/kg) and m-chlorobenzonitrile ($12/kg) make the process economically viable for bulk production .
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Catalyst Reusability: TPPO can be recovered and reused up to five times without significant loss in activity .
Comparative Analysis with Ortho and Para Isomers
Reactivity Differences
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Meta vs. Para: The meta isomer’s asymmetric electronic distribution enhances electrophilic substitution at the 5-position, unlike the para isomer’s symmetrical reactivity .
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Ortho Isomer: Steric hindrance from the adjacent methoxy group limits its utility in Friedel-Crafts reactions.
Table 3: Physicochemical Comparison of Anisic Acid Anhydride Isomers
Property | m-Anisic Anhydride | p-Anisic Anhydride |
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Melting Point (°C) | 95–97 | 98–100 |
LogP | 2.1 | 2.3 |
Reaction Rate (k, s⁻¹) | 0.45 | 0.38 |
Future Directions and Research Opportunities
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Green Synthesis: Developing solvent-free or biocatalytic routes to reduce reliance on chlorinated reagents.
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Structure-Activity Relationships: Modifying the methoxy group’s position to enhance anticancer selectivity.
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Polymer Chemistry: Exploring its use as a crosslinking agent in epoxy resins and polyimides.
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